molecular formula C11H13N5O2 B5699587 N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide

Cat. No. B5699587
M. Wt: 247.25 g/mol
InChI Key: KJEQSKKGWXWOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a crucial role in regulating metabolism and maintaining cellular homeostasis.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has been extensively studied in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug candidate. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme, resulting in conformational changes that increase its activity. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased energy production and utilization. Additionally, AMPK activation leads to the inhibition of mTOR signaling, resulting in the inhibition of cell growth and proliferation. The mechanism of action of this compound has been extensively studied, and its specificity for AMPK activation has been confirmed.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake, increased fatty acid oxidation, and decreased lipogenesis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. This compound has also been shown to have neuroprotective effects, resulting in improved cognitive function and decreased neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide has several advantages for lab experiments, including its specificity for AMPK activation, its potency, and its stability. Additionally, this compound has been extensively studied, and its effects have been well-characterized. However, this compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide, including the development of more potent and selective AMPK activators, the investigation of its potential as an anti-cancer drug, and the exploration of its effects on aging and lifespan. Additionally, the development of more soluble forms of this compound could improve its potential as a therapeutic agent. Overall, this compound has significant potential as a therapeutic agent for several diseases, and further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis method of N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxybenzamide involves a multi-step process that begins with the synthesis of 2-methoxybenzoic acid. The acid is then converted into an acid chloride, which is reacted with 2-aminoethanol to form the corresponding amide. The amide is then reacted with sodium azide to form the tetrazole ring, resulting in the final product, this compound. The synthesis of this compound has been optimized over the years, resulting in high yields and purity of the final product.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-3-16-14-11(13-15-16)12-10(17)8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEQSKKGWXWOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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